![molecular formula C6H13Cl2N3 B3157368 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride CAS No. 848655-53-8](/img/structure/B3157368.png)
3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride”, there are related studies on the synthesis and therapeutic potential of imidazole containing compounds . These compounds have been found to show a broad range of chemical and biological properties, making imidazole an important synthon in the development of new drugs .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a study, hydrazine-coupled pyrazoles, including compound 13 (3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride), displayed superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
Malaria, caused by Plasmodium parasites, remains a global health concern. The same hydrazine-coupled pyrazoles were evaluated for antimalarial activity. Compounds 14 and 15 showed promising inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings highlight their potential as safe and effective antimalarial agents .
Antifungal Properties
While specific studies on this compound are limited, pyrazole derivatives have been investigated for their antifungal activity. Further research could explore the efficacy of 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride against fungal pathogens .
Mechanism of Action
Target of Action
Similar compounds with pyrazole moieties have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
properties
IUPAC Name |
3-pyrazol-1-ylpropan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c7-3-1-5-9-6-2-4-8-9;;/h2,4,6H,1,3,5,7H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPEDSNQGVPCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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